2-Bromo-5-methylbenzoic acid

CAS No.: 6967-82-4

Cat. No.: VC1973456

Molecular Formula: C8H7BrO2

Molecular Weight: 215.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6967-82-4 |

|---|---|

| Molecular Formula | C8H7BrO2 |

| Molecular Weight | 215.04 g/mol |

| IUPAC Name | 2-bromo-5-methylbenzoic acid |

| Standard InChI | InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) |

| Standard InChI Key | ZXMISUUIYPFORW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Br)C(=O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)C(=O)O |

Introduction

Chemical Identity and Structure

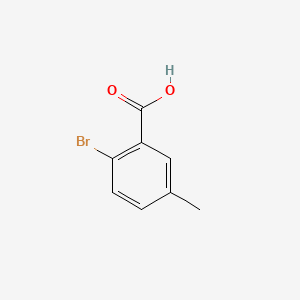

2-Bromo-5-methylbenzoic acid is characterized by the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . The compound features a benzoic acid core with specific substitutions:

-

A bromine atom at the ortho position (C-2)

-

A methyl group at the meta position (C-5)

-

A carboxylic acid group at position 1

Common synonyms for this compound include:

The compound's structural identification codes include:

-

InChI: InChI=1/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)

-

InChIKey: ZXMISUUIYPFORW-UHFFFAOYSA-N

Physical and Chemical Properties

2-Bromo-5-methylbenzoic acid has distinct physical and chemical properties that influence its behavior in chemical reactions and applications. The compound's properties are summarized in the following table:

The compound's acidic character is attributed to its carboxylic acid group, which has a predicted pKa of approximately 2.92. This property influences its reactions with bases and its ability to form salts and esters.

Synthesis Methods

Several synthetic routes exist for the preparation of 2-Bromo-5-methylbenzoic acid, with the primary methods involving the bromination of 2-methylbenzoic acid or related starting materials.

Bromination of 2-Methylbenzoic Acid

The most common synthetic approach involves the direct bromination of 2-methylbenzoic acid (o-toluic acid):

-

Reagents: 2-Methylbenzoic acid, bromine (Br₂), and a catalyst such as iron(III) chloride (FeCl₃)

-

Conditions: The reaction is typically performed in a suitable solvent like acetic acid at room temperature

-

Mechanism: Electrophilic aromatic substitution with bromine preferentially attacking the ortho position to the carboxylic acid group

Alternative Synthetic Route

An alternative method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent:

-

Starting material: 2-Methylbenzoic acid

-

Brominating agent: 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione

-

Reaction conditions: Concentrated H₂SO₄ at room temperature for 5 hours

The reaction mixture is poured onto ice-cold water after completion, leading to precipitation of the product, which is then filtered and dried under vacuum.

Chemical Reactions

2-Bromo-5-methylbenzoic acid participates in a variety of chemical reactions, particularly those targeting its functional groups.

Esterification Reactions

The carboxylic acid group readily undergoes esterification to form the corresponding methyl ester:

-

Method 1: Using methanol and concentrated sulfuric acid under reflux for 16 hours (96.1% yield)

-

Method 2: Using trimethylsilyl chloride and methanol at room temperature

-

Method 3: Using dimethyl sulfate in methanolic NaOH under reflux for 0.5 hours (60% yield)

Cross-Coupling Reactions

The compound serves as an important substrate in various cross-coupling reactions, particularly Suzuki-Miyaura couplings:

-

Example: Reaction with 3-carboxyphenylboronic acid in the presence of Na₂CO₃ and tetrakis(triphenylphosphine)palladium catalyst at 90°C yields 4-methyl-[1,1'-biphenyl]-2,3'-dicarboxylic acid with a yield of 37%

Conversion to Acid Chloride

The carboxylic acid can be converted to an acid chloride intermediate using reagents such as oxalyl chloride, which can then react with various nucleophiles:

-

Reagents: Oxalyl chloride in dichloromethane with catalytic DMF

-

Applications: The acid chloride can be used to form amides, esters, and other derivatives

Applications in Research and Industry

2-Bromo-5-methylbenzoic acid finds applications across multiple fields due to its versatile structure and reactivity.

Pharmaceutical Applications

The compound serves as a key intermediate in pharmaceutical synthesis:

-

Drug Development: It is used in the synthesis of orexin receptor antagonists like Filorexant (MK-6096)

-

Pharmaceutical Building Block: The compound's reactive sites allow for various modifications to create biologically active molecules

-

Intermediates: Used in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment in pharmaceutical development

Organic Synthesis Applications

In the field of organic chemistry, the compound serves multiple functions:

-

Building Block: Used for the preparation of complex molecules in organic synthesis

-

Cross-Coupling Partner: The bromine functionality allows for metal-catalyzed coupling reactions to form carbon-carbon bonds

-

Functional Group Transformations: The carboxylic acid group can be modified to create diverse derivatives

Material Science and Analytical Chemistry

Additional applications include:

-

Polymer Formulations: The compound can be incorporated into polymer structures to improve material properties such as thermal stability and mechanical strength

-

Analytical Standard: Used as a chromatographic standard in analytical chemistry

-

Environmental Research: Utilized in studies investigating the degradation pathways of aromatic compounds

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 4.6502 mL |

| 5 mM | 0.93 mL |

| 10 mM | 0.465 mL |

Note: Values represent the volume of solvent required to achieve the specified concentration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume